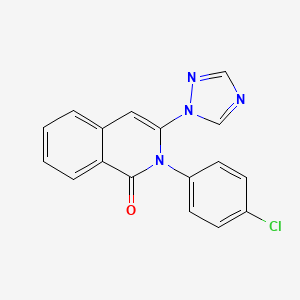

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one

説明

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolinone backbone substituted with a 4-chlorophenyl group at position 2 and a 1,2,4-triazole moiety at position 2. The 1,2,4-triazole ring is a pharmacologically significant scaffold known for antifungal, anticancer, and anti-inflammatory activities, while the 4-chlorophenyl group enhances lipophilicity and membrane permeability .

特性

CAS番号 |

113293-11-1 |

|---|---|

分子式 |

C17H11ClN4O |

分子量 |

322.7 g/mol |

IUPAC名 |

2-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)isoquinolin-1-one |

InChI |

InChI=1S/C17H11ClN4O/c18-13-5-7-14(8-6-13)22-16(21-11-19-10-20-21)9-12-3-1-2-4-15(12)17(22)23/h1-11H |

InChIキー |

BQYBSAIHUXFXNF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=C(N(C2=O)C3=CC=C(C=C3)Cl)N4C=NC=N4 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoquinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Triazole Ring: This step might involve the use of azide and alkyne precursors in a Huisgen cycloaddition reaction.

Attachment of the Chlorophenyl Group: This could be done via a substitution reaction using a chlorophenyl halide.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, cost, and safety. This might involve:

Batch or Continuous Flow Processes: Depending on the scale and complexity.

Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity.

Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

化学反応の分析

Types of Reactions

Oxidation: The compound might undergo oxidation reactions at specific sites, such as the triazole ring or the isoquinolinone core.

Reduction: Reduction reactions could potentially modify the chlorophenyl group or other functional groups.

Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents might include dichloromethane, ethanol, or dimethyl sulfoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

科学的研究の応用

Chemistry

Synthetic Intermediates: Used in the synthesis of more complex molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitors of specific enzymes due to the triazole ring.

Receptor Binding: Possible interactions with biological receptors.

Medicine

Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Material Science: Used in the development of new materials with specific properties.

Agriculture: Potential use as agrochemicals.

作用機序

The mechanism of action for 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one would depend on its specific biological target. Generally, it might involve:

Binding to Enzymes or Receptors: Inhibiting or modulating their activity.

Pathways Involved: Could include signaling pathways, metabolic pathways, or gene expression regulation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Chlorophenyl Moieties

The compound shares core structural features with several triazolyl derivatives, though variations in substituents and backbone frameworks lead to divergent properties and applications. Below is a comparative analysis:

Physicochemical and Functional Contrasts

- Solubility : Unlike glucosylated triazolyl derivatives (e.g., metabolites in ), the absence of polar groups in the target compound may limit aqueous solubility, impacting bioavailability.

- Antifungal Activity: Cyproconazole’s cyclopropyl group is critical for binding fungal cytochrome P450 enzymes , whereas the isoquinolinone backbone in the target compound could favor interactions with mammalian enzymes, suggesting divergent therapeutic targets.

生物活性

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound by reviewing various studies and findings related to its pharmacological properties.

The molecular formula of 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one is C15H12ClN3O, with a molecular weight of approximately 291.76 g/mol. The compound features a triazole ring and an isoquinoline moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research on the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

Studies have indicated that compounds containing triazole moieties exhibit antimicrobial properties. For instance, a study highlighted the structure–activity relationship (SAR) of triazole derivatives, showing that modifications to the triazole ring can lead to enhanced activity against various pathogens. The specific compound demonstrated moderate antibacterial activity against Gram-positive bacteria, although further optimization may be necessary for broader efficacy .

Antifungal Properties

The triazole group is well-known for its antifungal activity. Research has shown that similar compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus spp.. While specific data on 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one is limited, it is reasonable to hypothesize based on structural similarities that it may exhibit antifungal properties as well .

Cytotoxic Effects

In vitro studies have suggested that certain isoquinoline derivatives possess cytotoxic effects against various cancer cell lines. The presence of both the chlorophenyl and triazole groups may contribute to this activity by interfering with cellular processes essential for cancer cell survival. However, comprehensive studies specifically targeting this compound are still needed to confirm these effects .

Case Studies and Research Findings

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole and isoquinoline structures can significantly impact biological activity. For example, substituents on the phenyl ring can enhance or diminish antimicrobial potency. Understanding these relationships is crucial for the development of more effective derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。